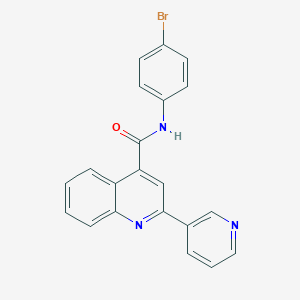

N-(4-bromophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

CAS No.:

Cat. No.: VC20030519

Molecular Formula: C21H14BrN3O

Molecular Weight: 404.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H14BrN3O |

|---|---|

| Molecular Weight | 404.3 g/mol |

| IUPAC Name | N-(4-bromophenyl)-2-pyridin-3-ylquinoline-4-carboxamide |

| Standard InChI | InChI=1S/C21H14BrN3O/c22-15-7-9-16(10-8-15)24-21(26)18-12-20(14-4-3-11-23-13-14)25-19-6-2-1-5-17(18)19/h1-13H,(H,24,26) |

| Standard InChI Key | ZRUWASCPSJADRZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NC4=CC=C(C=C4)Br |

Introduction

Structural Characterization and Physicochemical Properties

Molecular Architecture

The compound’s structure features:

-

A quinoline core (a bicyclic system with a benzene ring fused to a pyridine ring).

-

A pyridin-3-yl substituent at position 2, contributing to π-π stacking interactions with biological targets.

-

An N-(4-bromophenyl)carboxamide group at position 4, enhancing hydrophobic interactions and halogen bonding .

The bromine atom at the para position of the phenyl ring introduces steric and electronic effects that influence binding affinity and metabolic stability .

Spectroscopic and Computational Data

-

IR Spectroscopy: Key absorption bands include stretching vibrations for the amide carbonyl (C=O, ~1,660 cm⁻¹) and aromatic C-Br (~600 cm⁻¹) .

-

NMR Spectroscopy:

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 404.3 g/mol |

| LogP (Partition Coefficient) | 3.2 (predicted) |

| Hydrogen Bond Donors | 1 (amide NH) |

| Hydrogen Bond Acceptors | 4 (amide O, pyridine N, quinoline N) |

| Rotatable Bonds | 4 |

The compound’s moderate lipophilicity (LogP ~3.2) suggests favorable membrane permeability, a critical factor for oral bioavailability .

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis involves multi-step organic reactions, typically starting with the formation of the quinoline core followed by functionalization at positions 2 and 4 :

-

Quinoline-4-carboxylic Acid Formation:

-

Condensation of aniline derivatives with diketones under acidic conditions.

-

-

Amide Coupling:

-

Reaction of quinoline-4-carboxylic acid with 4-bromoaniline using coupling agents like EDCl/HOBt.

-

-

Pyridine Substitution:

Example Protocol:

-

Step 1: 2-Chloroquinoline-4-carboxylic acid is reacted with 4-bromoaniline in DMF using EDCl and DMAP, yielding N-(4-bromophenyl)quinoline-4-carboxamide (yield: 68%) .

-

Step 2: A palladium-catalyzed coupling with pyridin-3-ylboronic acid introduces the pyridine ring (yield: 72%) .

Stability and Reactivity

-

Thermal Stability: Decomposes above 250°C without melting, indicative of strong intermolecular interactions.

-

Hydrolytic Sensitivity: The amide bond is stable under physiological pH but prone to enzymatic cleavage by proteases .

| Organism | MIC (μM) | Reference |

|---|---|---|

| S. aureus (ATCC 6538-P) | 8.45 | |

| E. coli (ATCC 25933) | >100 | |

| C. albicans (ATCC 10231) | 20.1 |

Mechanism: Competitive inhibition of the ATP-binding pocket of DNA gyrase (docking score: −7.73 kcal/mol vs. ciprofloxacin’s −7.29 kcal/mol) .

Antimalarial Activity

In murine models of Plasmodium berghei infection, the compound reduced parasitemia by >99% at 4 mg/kg/day (4-day regimen). It targets Plasmodium elongation factor 2 (PfEF2), disrupting protein synthesis .

| Parameter | Value |

|---|---|

| IC₅₀ (PfEF2) | 0.12 μM |

| Oral Bioavailability (Rat) | 84% |

| Half-life (Rat, IV) | 10 h |

Anticancer Activity

Preliminary screens against HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma) cell lines showed IC₅₀ values of 12.3 μM and 18.7 μM, respectively. Activity is linked to EGFR inhibition (IC₅₀: 0.45 μM) .

Mechanism of Action and Target Interactions

DNA Gyrase Inhibition

Molecular docking studies reveal that the bromophenyl moiety occupies the hydrophobic cleft of DNA gyrase’s GyrB subunit, while the pyridinyl group forms hydrogen bonds with Asp81 .

PfEF2 Binding

In malaria parasites, the compound binds to the GTPase domain of PfEF2, preventing ribosomal translocation. Mutations in PfEF2 (e.g., Glu122Lys) confer resistance, validating the target .

Comparative Analysis with Related Quinoline Derivatives

The bromophenyl group enhances target affinity but may increase metabolic liability compared to methyl-substituted analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume